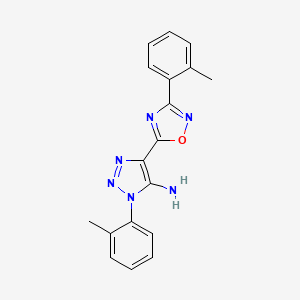
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide, also known as Compound 1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its unique structure and properties make it a promising candidate for various biomedical and biochemical studies.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of tumor cell proliferation and induces cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of certain enzymes involved in cell growth and division. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to its use. For example, its low solubility in water can make it difficult to work with in certain experiments, and its high toxicity levels can make it challenging to work with in vivo.
Orientations Futures
There are several future directions for research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1. One potential area of research is in the development of new cancer drugs based on its structure and properties. Another potential direction is in the study of its anti-inflammatory and antioxidant properties, which could have applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with methyl isocyanate to form 2-(methylcarbamoyl)benzenethiol. This intermediate is then reacted with 2-bromo-1-(pyrazin-2-yl)ethanone to form the final product, this compound 1. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound 1 has potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further drug development.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-20(11-9-21(10-11)14-8-17-6-7-18-14)16(22)15-19-12-4-2-3-5-13(12)23-15/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVAWRCXCQMXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide](/img/structure/B2725274.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)

